molecular formula C9H16O2 B2940608 1-Methylcycloheptane-1-carboxylic acid CAS No. 35664-93-8

1-Methylcycloheptane-1-carboxylic acid

Cat. No.: B2940608
CAS No.: 35664-93-8
M. Wt: 156.225
InChI Key: GULLOFXXKJRCMW-UHFFFAOYSA-N
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Description

1-Methylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2. It is a cycloalkane derivative, characterized by a seven-membered ring with a carboxylic acid functional group and a methyl substituent at the first carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of 1-methylcycloheptane-1-carboxylic acid involves its interaction with molecular targets such as dopamine receptors. The compound binds to these receptors, modulating the uptake and release of dopamine in the synapse, which can influence neurological functions . This interaction is crucial for its potential antipsychotic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

1-methylcycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULLOFXXKJRCMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35664-93-8
Record name 1-methylcycloheptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of diisopropylamine (7.47 g, 73.8 mmol) in dry THF at -78° C. under nitrogen was added n-butyllithium(2.5M, 29.5 ml, 73 8 mmol). The mixture was stirred for 10 minutes before cycloheptanecarboxylic acid (2.10 g, 14.8 mmol) was added dropwise and the reaction stirred at -78° C. for a further 10 minutes before refluxing for a further 2 hours. The reaction was cooled to 0° C. and methyl iodide (5.76 g, 40.6 ml) was added dropwise before refluxing for a further 1 hour before cooling to room temperature. The reaction mixture was poured onto an admixture of water/ether (100 ml/SO ml) and the aqueous layer was separated, acidified with dilute hydrochloric acid (2M) and extracted with ether (5×25 ml). The combined ether layers were washed with water (2×50 ml) and saturated sodium chloride solution (50 ml) before being dried over MgSO4. Filtration and evaporation of solvent under reduced pressure yielded the 1-methylcycloheptanecarboxylic acid which was recrystallised from hexane (2.20 g, mp 46° C.). The title compound was produced by the method of Example 24 using this acid in place of the 1-methylcyclopentanecarboxylic acid.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
40.6 mL
Type
reactant
Reaction Step Three
Name
water ether
Quantity
100 mL
Type
solvent
Reaction Step Four

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